![molecular formula C8H6ClN3O B2510947 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 1637671-24-9](/img/structure/B2510947.png)
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
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Overview
Description
The compound “6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one” is a type of pyrimidine derivative . Pyrimidine derivatives are often used as kinase inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . The amine displacement on these intermediates is carried out at elevated temperatures .Molecular Structure Analysis
The molecular formula of “6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one” is C5H6ClN3S . Its average mass is 175.639 Da and its monoisotopic mass is 174.997101 Da .Scientific Research Applications
- Kinase Inhibitors : Researchers have explored 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one as a scaffold for designing kinase inhibitors. These compounds play a crucial role in cancer therapy and other diseases by modulating cellular signaling pathways .
Medicinal Chemistry and Drug Development
These applications highlight the versatility of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one across diverse scientific domains. Further research will uncover additional uses and refine its potential in these fields . If you need more information or have specific questions, feel free to ask!
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The 2-amino-pyrido[3,4-d]pyrimidine core of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one addresses key pharmacophoric elements of the kinase ATP pocket . This interaction with the ATP pocket of kinases inhibits their function, leading to a decrease in the proliferation and survival of tumor cells .
Result of Action
The molecular and cellular effects of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one’s action would likely include a decrease in the activity of kinases, leading to reduced cell proliferation and survival, particularly in cancer cells .
properties
IUPAC Name |
6-chloro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGSEIPILZKWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one |
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